molecular formula C17H18N2OS B10896375 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide

Cat. No.: B10896375
M. Wt: 298.4 g/mol
InChI Key: SHCKHNHHPOTSKA-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide is a chemical compound with a complex structure that includes a thiophene ring, a cyano group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-ethyl-5-methylthiophene with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes or amides.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C17H18N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,19,20)

InChI Key

SHCKHNHHPOTSKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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